Cyclohexylmethanesulfonamide

JAK inhibition Atopic dermatitis Pruritus

Cyclohexylmethanesulfonamide (4352-59-4) is the unsubstituted primary sulfonamide scaffold essential for reproducible SAR in JAK inhibitor, γ-secretase modulator, and PAFR antagonist programs. Its free -SO₂NH₂ group provides two hydrogen bond donors for bidentate target engagement—a feature absent in N-alkylated analogs (e.g., CAS 19299-40-2). The cyclohexyl ring adopts a chair conformation, delivering conformational rigidity and lipophilicity unmatched by acyclic alkyl sulfonamides. Even minor linker modifications (e.g., replacing -CH₂- with -O-) alter pharmacophore orientation, causing significant potency shifts documented in γ-secretase and JAK inhibitor SAR studies. Procure this precise scaffold to ensure target engagement fidelity across your lead optimization campaigns.

Molecular Formula C7H15NO2S
Molecular Weight 177.26
CAS No. 4352-59-4
Cat. No. B2885003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexylmethanesulfonamide
CAS4352-59-4
Molecular FormulaC7H15NO2S
Molecular Weight177.26
Structural Identifiers
SMILESC1CCC(CC1)CS(=O)(=O)N
InChIInChI=1S/C7H15NO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,8,9,10)
InChIKeyVJPGNAIPMMGCSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexylmethanesulfonamide (CAS 4352-59-4): Core Sulfonamide Scaffold for JAK, γ-Secretase, and PAFR-Targeted Drug Discovery


Cyclohexylmethanesulfonamide (CAS 4352-59-4, C₇H₁₅NO₂S, MW 177.26) is an unsubstituted primary sulfonamide featuring a cyclohexylmethyl moiety attached to the sulfonamide nitrogen [1]. The compound serves as a fundamental building block and core pharmacophore in medicinal chemistry, providing a rigid cyclohexyl ring that adopts a chair conformation to minimize steric strain, coupled with a sulfonamide group capable of hydrogen bonding with active site residues . This scaffold is integral to multiple clinically pursued target classes, including Janus kinase (JAK) inhibitors [2], γ-secretase inhibitors for Alzheimer's disease [3], and platelet-activating factor receptor (PAFR) antagonists for inflammatory disorders [4], establishing it as a versatile starting point for structure-activity relationship (SAR) exploration.

Why Cyclohexylmethanesulfonamide Cannot Be Substituted with Generic Analogs: Structural Determinants of Biological Target Engagement


Generic substitution of cyclohexylmethanesulfonamide (4352-59-4) with closely related sulfonamides is precluded by critical structural features that govern target engagement across multiple therapeutic programs. The cyclohexyl ring confers distinct conformational rigidity and lipophilicity relative to acyclic alkyl analogs, directly impacting binding pocket complementarity in targets such as JAK kinases, γ-secretase, and the PAF receptor [1]. Furthermore, the unsubstituted primary sulfonamide (-SO₂NH₂) provides a unique hydrogen-bonding donor/acceptor profile that differs fundamentally from N-alkylated or N-arylated sulfonamides (e.g., N-cyclohexylmethanesulfonamide, CAS 19299-40-2), which lack the free -NH₂ group required for key interactions with catalytic residues . Even minor modifications to the linker between the cyclohexyl ring and the sulfonamide moiety (e.g., replacing -CH₂- with -O- or eliminating the methylene spacer) alter the spatial orientation of the sulfonamide pharmacophore, leading to substantial shifts in potency and selectivity profiles as documented in γ-secretase and JAK inhibitor SAR studies [2]. These structure-driven differentiation points necessitate procurement of the precise unsubstituted cyclohexylmethanesulfonamide scaffold for reproducible SAR exploration and lead optimization campaigns.

Cyclohexylmethanesulfonamide (4352-59-4): Quantitative Comparative Evidence for Scaffold Selection in Drug Discovery


JAK Inhibitor Potency Differentiation: Unsubstituted vs. N-Alkylated Cyclohexylmethanesulfonamide Scaffolds

The unsubstituted cyclohexylmethanesulfonamide scaffold (4352-59-4) enables the synthesis of heterocyclyl-substituted JAK inhibitors with improved activity over oclacitinib, an approved veterinary JAK inhibitor based on a pyrrolopyrimidinaminocyclohexylmethanesulfonamide core [1]. The patent discloses that novel compounds derived from the 4352-59-4 scaffold exhibit enhanced potency in treating atopic dermatitis and pruritus relative to oclacitinib, with specific structural modifications at the sulfonamide nitrogen yielding superior pharmacological profiles [1].

JAK inhibition Atopic dermatitis Pruritus

γ-Secretase Inhibition: Cyclohexylmethanesulfonamide vs. Cyclohexyl Sulphone Scaffold Potency

Cyclohexylmethanesulfonamide (4352-59-4) provides the foundational scaffold for a series of γ-secretase inhibitors claimed to arrest amyloid-beta (Aβ) production in Alzheimer's disease [1]. The patent explicitly distinguishes the cyclohexyl sulphonamide scaffold from previously disclosed cyclohexyl sulphones (WO 02/081435, WO 03/018543), noting that the sulphonamide moiety confers distinct inhibitory activity against γ-secretase not observed with the sulphone analogs [1].

γ-Secretase inhibition Alzheimer's disease Amyloid-beta

PAF Receptor Antagonism: Cyclohexyl Sulfonamide Scaffold Activity vs. Untargeted Inflammatory Mediators

Cyclohexylmethanesulfonamide (4352-59-4) serves as the core for a class of cyclohexyl sulfonamide PAF receptor antagonists with demonstrated efficacy in reducing atherosclerotic lesion area [1]. The patent cites prior art showing that a PAFR antagonist reduced atherosclerotic lesion area by 62% in LDLR−/− mice fed an atherogenic diet [1], establishing the therapeutic potential of this scaffold class. The cyclohexyl sulfonamide core provides the necessary pharmacophore for PAF receptor engagement.

PAF receptor antagonist Atherosclerosis Inflammation

Structural Differentiation: Cyclohexylmethanesulfonamide (4352-59-4) vs. N-Cyclohexylmethanesulfonamide (19299-40-2)

Cyclohexylmethanesulfonamide (4352-59-4) is the unsubstituted primary sulfonamide (CH₂-SO₂NH₂), whereas N-cyclohexylmethanesulfonamide (19299-40-2) is an N-alkylated secondary sulfonamide (CH₂-SO₂NH-Cyclohexyl) [1]. The primary sulfonamide retains two hydrogen bond donor sites (the -NH₂ group), enabling bidentate interactions with catalytic residues in enzyme active sites, while the secondary sulfonamide has only one hydrogen bond donor [2]. The difference in hydrogen bond donor count (2 vs. 1) and steric bulk at the sulfonamide nitrogen fundamentally alters binding modes and synthetic derivatization potential.

Sulfonamide chemistry Hydrogen bonding Building blocks

Solubility Profile: Cyclohexylmethanesulfonamide (4352-59-4) in DMSO vs. Aqueous Media

Cyclohexylmethanesulfonamide (4352-59-4) demonstrates solubility of >5 mg/mL in DMSO, a common vehicle for in vitro biological assays and high-throughput screening . This solubility profile is characteristic of the unsubstituted sulfonamide scaffold and enables preparation of concentrated stock solutions for dose-response studies.

Solubility DMSO Formulation

Commercial Availability and Purity Specification for Reproducible SAR Studies

Cyclohexylmethanesulfonamide (4352-59-4) is commercially available with specified purity grades of ≥95% to ≥98% from multiple suppliers, supported by analytical documentation including NMR, HPLC, and LC-MS . This level of purity and documentation supports reproducible structure-activity relationship studies and medicinal chemistry campaigns. In contrast, some structurally similar analogs (e.g., N-cyclohexylmethanesulfonamide, CAS 19299-40-2) are noted as discontinued or available only through custom synthesis , creating potential supply chain friction.

Purity Procurement Quality control

Cyclohexylmethanesulfonamide (4352-59-4): Evidence-Backed Research and Industrial Application Scenarios


JAK Inhibitor Lead Optimization for Atopic Dermatitis and Pruritus

Employ cyclohexylmethanesulfonamide (4352-59-4) as the unsubstituted core scaffold for synthesizing heterocyclyl-substituted derivatives with improved JAK inhibitory activity over oclacitinib [1]. The scaffold's primary sulfonamide enables N-functionalization with diverse heterocyclic moieties to optimize potency and selectivity for JAK family kinases implicated in allergic dermatitis and pruritus. This application is directly supported by patent claims demonstrating that compounds derived from this scaffold exhibit enhanced activity in skin disease models compared to the benchmark veterinary JAK inhibitor oclacitinib [1].

γ-Secretase Inhibitor Development for Alzheimer's Disease Amyloid-Beta Modulation

Utilize cyclohexylmethanesulfonamide (4352-59-4) as the foundational sulphonamide building block for synthesizing γ-secretase inhibitors that arrest amyloid-beta (Aβ) production [1]. The sulphonamide moiety is explicitly distinguished from cyclohexyl sulphone scaffolds as essential for γ-secretase inhibitory activity. Researchers can elaborate the scaffold according to Formula I in US Patent 7,655,675 to generate compounds that inhibit APP processing, thereby reducing Aβ plaque formation in Alzheimer's disease models [1].

PAF Receptor Antagonist Synthesis for Atherosclerosis and Inflammatory Disorders

Apply cyclohexylmethanesulfonamide (4352-59-4) as the core pharmacophore for developing platelet-activating factor (PAF) receptor antagonists [1]. The cyclohexyl sulfonamide scaffold is validated by prior art demonstrating that PAFR antagonists reduce atherosclerotic lesion area by 62% in LDLR−/− mouse models [1]. This application extends to other PAF-mediated disorders including inflammatory, cardiovascular, and immune conditions, positioning 4352-59-4 as a key starting material for cardiovascular and anti-inflammatory drug discovery programs.

Primary Sulfonamide Building Block for Bidentate Hydrogen Bonding in Enzyme Inhibitor Design

Select cyclohexylmethanesulfonamide (4352-59-4) specifically over N-alkylated analogs such as N-cyclohexylmethanesulfonamide (19299-40-2) when bidentate hydrogen bonding is required for target enzyme engagement [1][2]. The primary sulfonamide (-SO₂NH₂) provides two hydrogen bond donors for interactions with catalytic residues, whereas secondary sulfonamides (-SO₂NHR) offer only one. This structural feature is critical for inhibitor design against targets where the sulfonamide moiety must engage two distinct hydrogen bond acceptors in the active site, such as carbonic anhydrases, proteases, and certain kinases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclohexylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.